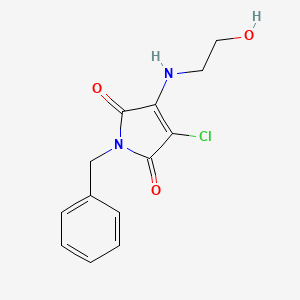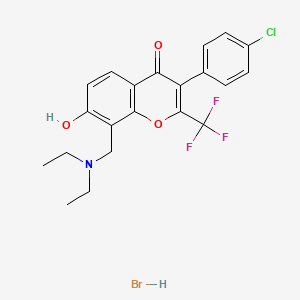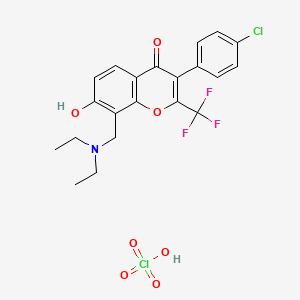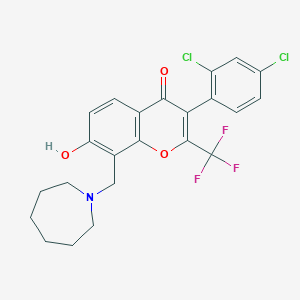
MFCD01650182
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD01650182” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and industry. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and understand complex chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD01650182” involves several steps, each requiring specific conditions to ensure the desired product’s purity and yield. Common synthetic routes include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.
Step 3: Final purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. Key considerations include:
Reaction Temperature: Maintaining optimal temperatures to maximize yield and minimize by-products.
Catalysts: Utilizing catalysts to accelerate reactions and improve efficiency.
Purification: Employing advanced purification techniques such as distillation and crystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD01650182” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Applications De Recherche Scientifique
“MFCD01650182” has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which “MFCD01650182” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Involvement in metabolic pathways, signal transduction, and cellular processes.
Comparaison Avec Des Composés Similaires
“MFCD01650182” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar core structures or functional groups.
Uniqueness: Distinct reactivity, stability, and applications that set “this compound” apart from its analogs.
By understanding the detailed properties and applications of “this compound,” researchers can further explore its potential and contribute to advancements in various scientific fields.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3NO3/c1-3-27(4-2)10-14-16(28)8-7-13-18(29)17(12-6-5-11(22)9-15(12)23)20(21(24,25)26)30-19(13)14/h5-9,28H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOJCYQIVGMKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methylphenoxy)acetyl]phenylalanine](/img/structure/B7740362.png)


![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740387.png)

![3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740396.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740399.png)



![8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740446.png)
![3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740450.png)


